molecular formula C4H7BrO2 B044338 Ethyl bromoacetate-2-13C CAS No. 85539-84-0

Ethyl bromoacetate-2-13C

Cat. No. B044338
CAS RN: 85539-84-0
M. Wt: 167.99 g/mol
InChI Key: PQJJJMRNHATNKG-LBPDFUHNSA-N
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Description

Synthesis Analysis

Ethyl bromoacetate-2-13C is synthesized through various chemical reactions, one method involving the bromination of acetic acid followed by treatment with ethanol under ultrasonic conditions to yield ethyl [1-13C]-bromoacetate. This compound can then react with other reagents to form derivatives, such as in the synthesis of α-tocopherol, where ethyl [1-13C]-bromoacetate reacts with phytone in the presence of zinc under ultrasonic conditions, leading to ethyl [1-13C]-3-hydroxy-3,7,11,15-tetramethylhexadecanoate in a notable yield (Sakamoto, Miyazawa, & Kajiwara, 1992).

Molecular Structure Analysis

Ethyl bromoacetate-2-13C's molecular structure analysis often focuses on its interaction and reactivity as part of larger molecules. For instance, it has been used as a building block in the synthesis of complex molecules like [4a-13C]-6-methyltetrahydropterin, highlighting its utility in introducing carbon-13 labels into organic compounds for biochemical studies (Lazarus, Sulewski, & Benkovic, 1982).

Chemical Reactions and Properties

Ethyl bromoacetate-2-13C is involved in various chemical reactions, including N-formylation of amines, where it has been used indirectly through derivatives like ethyl bromodifluoroacetate in copper-catalyzed reactions to produce N-formamides from amines with moderate to excellent yields. This showcases its versatility in synthetic organic chemistry (Xiao-fang Li et al., 2018).

Physical Properties Analysis

The physical properties of ethyl bromoacetate-2-13C derivatives have been studied through spectroscopic and molecular orbital methods. Infrared and Raman spectra, along with computational studies, have been employed to understand the conformational behavior of ethyl bromoacetate and its analogs, providing insight into their structural dynamics (Dube, Porwal, & Prasad, 1988).

Chemical Properties Analysis

Ethyl bromoacetate-2-13C exhibits chemical properties that allow for its involvement in a wide range of reactions, including organocatalytic activations and transformations. Its reactivity under visible light-mediated conditions with nucleophiles like indoles and anilines facilitates the formation of bisindolyl and bisanilinoyl acetate derivatives, demonstrating its utility in constructing complex molecular architectures (Santosh D. Jadhav, Debanjan Bakshi, & Anand Singh, 2015).

Scientific Research Applications

  • Olfactory Probes : Ethyl bromoacetate is used as a chemical probe to test the sense of smell in various animals, potentially aiding in military operations (Criswell, McClure, Schaefer, & Brower, 1980).

  • Synthesis of α-Tocopherol : Ultrasonic treatment of ethyl [1-13C]-bromoacetate and phytone in the presence of zinc leads to the synthesis of α-tocopherol, a vitamin E compound (Sakamoto, Miyazawa, & Kajiwara, 1992).

  • Quantification of Lipid Peroxidation Products : 13C internal standards for the quantification of lipid peroxidation products and DNA damage can be synthesized using this compound, enabling the study of cellular damage and oxidative stress (Jouanin, Sreevani, Rathahao, Guéraud, & Paris, 2008).

  • N-Formylation of Amines : In organic chemistry, ethyl bromodifluoroacetate is used in copper-catalyzed N-formylation of amines, producing N-formamides in various amine classes (Li, Zhang, Chen, & Zhang, 2018).

  • Synthesis of Steroids : Carbon-13-labeled compounds, such as 5-(diethylphosphono)-2-pentanone ethylene ketal, are useful for synthesizing multi C-13 labeled steroids (Degraw, Christie, & Cairns, 1982).

  • Metabolism Studies : The conversion of 2-bromoethanol into ethylene oxide in rats, with specific urinary metabolites, is an example of its application in studying metabolic pathways (Jones & Wells, 1981).

  • Synthesis of Cognition Activators : Pramiracetam hydrochloride, a cognition activator, was synthesized using a related compound, 14C-labeled bromoacetic-2-14C acid (Hartman, Huang, & Butler, 1984).

  • Room-Temperature Production of Diynes : Ethyl bromoacetate is used as an initiator in a novel pathway for the homocoupling reaction, facilitating the production of various diynes (Lei, Srivastava, & Zhang, 2002).

  • Spectroscopic Studies : The conformational behavior of ethyl bromoacetate is similar to that of ethyl chloroacetate, supporting frequency assignments in spectroscopic studies (Dube, Porwal, & Prasad, 1988).

  • Synthesis of Crystalline Ethyl Bromozincacetate : Ethyl bromozincacetate, a Reformatsky reagent, can be crystallized using a convenient procedure, proving useful in organic synthesis (Miki, Nakamoto, Kawakami, Handa, & Nuwa, 2008).

  • Asymmetric Synthesis : Sodium [2-13C]acetate and phenyl [2-13C]bromoacetate are used in the asymmetric synthesis of L-[2-13C]aspartic acid, providing a chiral glycine equivalent (Takatori, Nishihara, & Kajiwara, 1999).

  • Preparation of Heme-Containing Proteins : [1,2-13C]- and [2,3-13C]-labeled δ-aminolevulinic acids are useful in preparing heme-containing proteins with labeled hemes, offering new biosynthetic methods (Bunce, Schilling, & Rivera, 1997).

Safety And Hazards

Ethyl bromoacetate-2-13C is a highly toxic alkylating agent and may be fatal if inhaled . It is classified as Acute Tox. 1 Dermal, Acute Tox. 2 Inhalation, Acute Tox. 2 Oral, Flam. Liq. 3 .

properties

IUPAC Name

ethyl 2-bromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2/c1-2-7-4(6)3-5/h2-3H2,1H3/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJJJMRNHATNKG-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[13CH2]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449998
Record name Ethyl bromoacetate-2-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl bromoacetate-2-13C

CAS RN

85539-84-0
Record name Ethyl bromoacetate-2-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 85539-84-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SP Samuel, TQ Niu, KL Erickson - Journal of the American …, 1989 - ACS Publications
The mechanism for the unusual base-induced ring-enlargement reaction of (halomethylene) cyclobutanes to 1-halocyclopentenes was examined by C-13 labeling studies with (…
Number of citations: 36 pubs.acs.org
S Sadhukhan - 2012 - search.proquest.com
The central goal of this thesis was to generate a better understanding of the role of 4-hydroxyacids in vivo. This work spans disciplines to gain a more fundamental understanding of the …
Number of citations: 3 search.proquest.com
C Li - 2004 - search.proquest.com
… Because 13C~labeled ethyl thioglycolate 22 is not commercially available, it was prepared from commercially available ethyl bromoacetate-2-13C (21a). Though there are reports of the …
Number of citations: 3 search.proquest.com
Y Yabe, DH Rich - Peptides: Chemistry and Biology, 1988 - Springer
Number of citations: 0

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